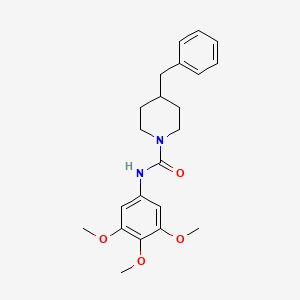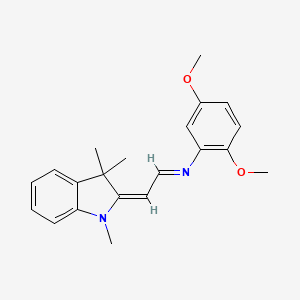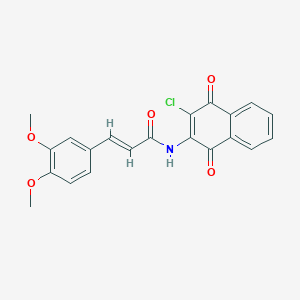![molecular formula C20H17NO4 B7463931 [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate, also known as CTK7A, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In macrophages, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to have various biochemical and physiological effects in vitro. In cancer cells, it induces apoptosis and cell cycle arrest, leading to cell death. In macrophages, it reduces the production of inflammatory cytokines, which can help to alleviate inflammation. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the replication of herpes simplex virus type 1, suggesting its potential as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, its relatively simple synthesis method and high purity make it a useful tool for studying its pharmacological properties. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate. One direction is to further investigate its potential as an anticancer agent in vivo, as well as its mechanism of action in cancer cells. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent in vivo. Furthermore, the development of analogs of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis method involves the condensation of 2-acetylphenol with 2-chloroquinoline, followed by reduction and acetylation to obtain the final product. The purity of the compound can be determined through various analytical techniques such as HPLC and NMR.
Applications De Recherche Scientifique
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in macrophages. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been found to have antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
[3-hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-19(25-13(2)22)10-9-16(20(12)24)18(23)11-15-8-7-14-5-3-4-6-17(14)21-15/h3-10,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOGRVVVWRZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)

![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)

![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)




![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)